molecular formula C12H18BrN3 B1411586 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine CAS No. 1605331-45-0

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411586
CAS No.: 1605331-45-0
M. Wt: 284.2 g/mol
InChI Key: MECMTQHPZCSOEA-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a piperidine moiety at the 2-position. The piperidine ring is further substituted with dimethylamine at the 4-position. This structure combines aromatic and aliphatic amine functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the dimethylamino group enhances solubility and modulates electronic properties .

Key physicochemical properties (predicted):

  • Molecular formula: C₁₂H₁₇BrN₃
  • Molecular weight: 283.20 g/mol
  • Density: ~1.3 g/cm³ (estimated)
  • Boiling point: ~380–400°C (predicted based on analogs) .

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-15(2)11-4-7-16(8-5-11)12-9-10(13)3-6-14-12/h3,6,9,11H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMTQHPZCSOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromopyridine and N,N-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C.

    Catalysts and Reagents: Commonly used catalysts include palladium-based catalysts for coupling reactions. Reagents such as sodium hydride or potassium carbonate are used to deprotonate the piperidine ring, facilitating the nucleophilic attack on the bromopyridine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea are used for substitution reactions, typically in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated derivatives of the compound.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to various enzymes or receptors, potentially modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes.

Comparison with Similar Compounds

The structural analogs of 1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine can be categorized based on variations in the aromatic ring, substituents, and piperidine modifications. Below is a detailed comparison:

Aromatic Ring Modifications
Compound Name Aromatic Core Substituents Key Differences Biological Relevance
This compound Pyridine 4-Br, 2-(N,N-dimethylpiperidin-4-amine) Reference compound Potential kinase inhibitor
1-(3-Amino-5-fluorophenyl)-N,N-dimethylpiperidin-4-amine Benzene 3-NH₂, 5-F, 1-(N,N-dimethylpiperidin-4-amine) Fluorine enhances metabolic stability Tested in CNS-targeting agents
1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine Quinazoline 2-Cl, 6,7-OCH₃, 4-(N,N-dimethylpiperidin-4-amine) Quinazoline core improves DNA binding Anticancer candidate

Key Insights :

  • Pyridine vs. Benzene : Pyridine derivatives exhibit higher polarity and improved solubility compared to benzene analogs. The bromine atom in the pyridine derivative allows for Suzuki-Miyaura cross-coupling, enabling diversification .
Piperidine Substitution Patterns
Compound Name Piperidine Substitution Key Modifications Impact on Properties
This compound N,N-dimethyl at C4 Basic amine improves solubility Enhanced bioavailability
4-[(Oxetan-3-yl)methyl]aniline derivatives Oxetane at C4 Oxetane increases polarity Improved metabolic stability
1-(3-Aminobenzenesulfonyl)-N,N-dimethylpiperidin-4-amine Sulfonyl group at C3 Sulfonamide enhances acidity Potential protease inhibition

Key Insights :

  • N,N-Dimethyl vs. Oxetane: The dimethyl group provides steric bulk and moderate basicity (pKa ~9.2), while oxetane introduces a polar, non-basic moiety that reduces off-target binding .
  • Sulfonamide Substitution : The sulfonyl group increases molecular weight and acidity, favoring interactions with positively charged residues in enzymes .

Key Insights :

  • Bromine vs. Nitro Groups : Bromine’s electronegativity may enhance binding to hydrophobic pockets, while nitro groups (e.g., in 3j, 3k ) increase reactivity but pose toxicity risks.
  • Dimethylamino Piperidine in Inhibitors: This moiety is recurrent in kinase and epigenetic targets due to its ability to form hydrogen bonds and cation-π interactions .

Biological Activity

1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine, known by its CAS number 1605331-45-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C12_{12}H18_{18}BrN3_3
  • Molecular Weight: 284.2 g/mol
  • CAS Number: 1605331-45-0

This compound exhibits a range of biological activities primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a selective inhibitor of certain kinases and neurotransmitter receptors, which are crucial in various signaling pathways.

Pharmacological Effects

The compound has been studied for its potential effects in several areas:

  • Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties: It has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as a serotonin reuptake inhibitor.

Case Study 2: Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit the production of TNF-alpha and IL-6 in macrophages. These findings support its potential application in treating inflammatory diseases.

Study TypeFindingsReference
Rodent ModelReduced depressive-like behavior
In VitroInhibition of TNF-alpha and IL-6 production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
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1-(4-Bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine

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